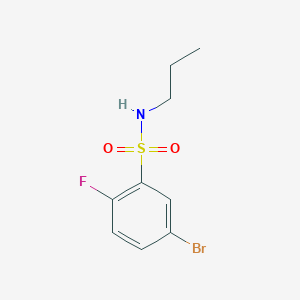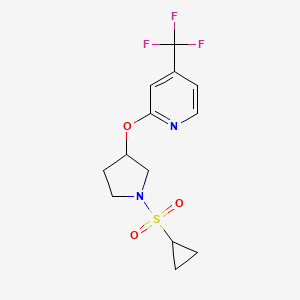
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the pyridine and pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridine ring is often involved in electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, density, and solubility .科学的研究の応用
Sulfonamide-Based Cyclisation Catalysts
Sulfonamides, such as the compound , have been explored as terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems. These cyclisations, induced by catalysts like trifluoromethanesulfonic acid, demonstrate the preference for forming pyrrolidines or homopiperidines over piperidines, highlighting the sulfonamide group's viability in creating complex structures (Haskins & Knight, 2002).
Synthesis of Fluorinated Pyrrolidines
Research into 4-(trifluoromethyl)pyrrolidines incorporating various substituents such as sulfonyl groups has expanded, leveraging 1,3-dipolar cycloaddition reactions. These syntheses contribute to a broader understanding of how trifluoromethyl groups, alongside sulfonamide functionalities, can be incorporated into heterocyclic compounds, offering insights into novel chemical entities with potential pharmaceutical relevance (Markitanov et al., 2016).
Functionalized Pyrrole Synthesis
The creation of functionalized pyrroles from trifluoromethyl-substituted precursors has been achieved through a cyclization/sulfonyl group migration cascade. This methodology illustrates the utility of incorporating trifluoromethyl and sulfonyl groups into pyrrole derivatives, underscoring the strategic use of these functionalities in synthesizing novel heterocyclic compounds with potential application in material science and drug development (Zhao et al., 2016).
Uncatalyzed Cycloaddition Reactions
The use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides for [2+2] cycloaddition reactions of alkynes demonstrates a metal-free, uncatalyzed method to afford substituted cyclobutenes. This innovation points towards the development of more sustainable and efficient synthetic pathways, leveraging the unique reactivity of sulfonamide and trifluoromethyl groups in facilitating room-temperature cycloadditions without the need for metal catalysts or harsh conditions (Alcaide et al., 2015).
Efficient Michael Addition Catalysis
Pyrrolidine derivatives bearing sulfoxide moieties have showcased efficiency as organocatalysts in stereoselective Michael addition reactions. This highlights the potential of sulfonyl and related functionalities in catalyzing key bond-forming reactions, offering pathways to highly selective synthesis of γ-nitro carbonyl compounds, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Singh et al., 2013).
特性
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c14-13(15,16)9-3-5-17-12(7-9)21-10-4-6-18(8-10)22(19,20)11-1-2-11/h3,5,7,10-11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQZPJAZZPMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)
![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)
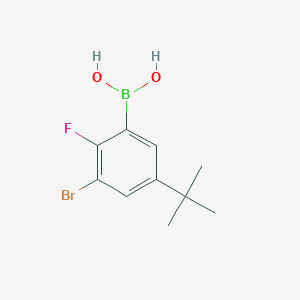
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
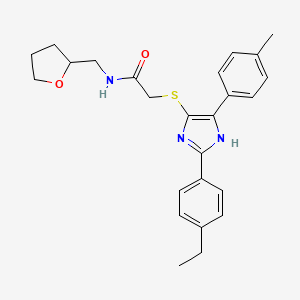
![1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2826252.png)
![3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2826253.png)
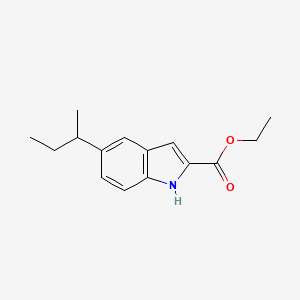

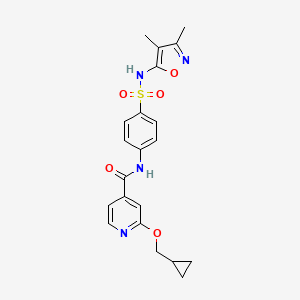
![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)
